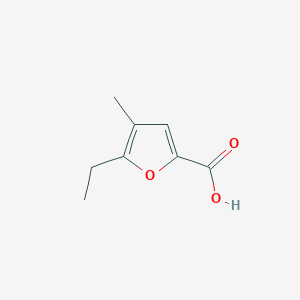

5-Ethyl-4-methylfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-4-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-5(2)4-7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRLBCDHHWYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Metabolic Profiling of 5-Ethyl-4-methylfuran-2-carboxylic Acid

The following guide details the metabolic, analytical, and clinical profile of 5-Ethyl-4-methylfuran-2-carboxylic acid , a specific short-chain metabolite belonging to the class of urofuranic acids.

Executive Summary

5-Ethyl-4-methylfuran-2-carboxylic acid (EMFCA) is a stable, low-molecular-weight furan derivative identified as a downstream metabolite of dietary Furan Fatty Acids (F-acids) . Structurally related to the major uremic toxin CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropionic acid), EMFCA represents a chain-shortened oxidation product that accumulates in renal failure and serves as a specific biomarker for the intake of furan-rich lipids (e.g., from fish oils, butter, and certain plants).

This guide delineates the biotransformation pathways converting lipophilic F-acids into hydrophilic urinary metabolites, the role of organic anion transporters (OATs) in their clearance, and validated LC-MS/MS protocols for their quantification in biological matrices.

Chemical Identity & Structural Context[1][2]

EMFCA is characterized by a fully substituted furan ring containing a methyl group, an ethyl group, and a carboxylic acid moiety. Its presence in biological fluids is a direct result of the catabolism of long-chain F-acids.

| Property | Specification |

| IUPAC Name | 5-Ethyl-4-methylfuran-2-carboxylic acid |

| CAS Registry | 106949-97-7 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Structural Class | Urofuranic Acid / Furan Fatty Acid Metabolite |

| Key Precursors | Furan Fatty Acids (e.g., F5, F6 homologues) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (pH dependent) |

Metabolic Pathways[3]

The generation of 5-Ethyl-4-methylfuran-2-carboxylic acid follows a conserved catabolic route involving lipid absorption, beta-oxidation, and renal transport. Unlike standard fatty acids, the furan ring acts as a "metabolic stop," preventing complete oxidation to CO₂.

The Precursor: Furan Fatty Acids (F-acids)

F-acids are incorporated into phospholipids and cholesterol esters in the liver.[1] They possess a long alkyl carboxyl side chain at the C2 position and a short alkyl tail (propyl or pentyl) at the C5 position.

-

Dietary Source: Fish liver oil, crustaceans, algae.

-

Bioavailability: Absorbed efficiently and transported via chylomicrons.

Mechanism of Biotransformation

The transformation from a long-chain F-acid to EMFCA involves the sequential shortening of the C2-carboxyl side chain via mitochondrial beta-oxidation.

-

Lysosomal/Lipase Release: F-acids are cleaved from phospholipids by Phospholipase A2 (PLA2).

-

Beta-Oxidation (Chain Shortening): The long alkyl chain at position 2 undergoes standard beta-oxidation cycles (Acyl-CoA Dehydrogenase activity).

-

The Metabolic Block: Oxidation halts when the enzymatic machinery encounters the furan ring.

-

Standard Outcome: This usually yields a propionic acid tail (e.g., CMPF).

-

Formation of EMFCA: The formation of the carboxylic acid tail (rather than propionic) and the ethyl group (rather than propyl) suggests either:

-

Alpha-oxidation or oxidative decarboxylation of the propionic side chain.

-

Metabolism of specific ethyl-substituted F-acid homologues (less common than propyl/pentyl variants but present in specific dietary sources).

-

-

Renal Handling & Excretion

Like other urofuranic acids, EMFCA is highly protein-bound (albumin) in plasma, which limits glomerular filtration.

-

Secretion: Active transport via Organic Anion Transporters (OAT1 and OAT3) in the proximal tubule is required for clearance.

-

Clinical Consequence: In Chronic Kidney Disease (CKD), OAT function declines, leading to the accumulation of EMFCA and CMPF, which then act as uremic toxins inhibiting drug transport and insulin secretion.

Pathway Visualization

Figure 1: Biotransformation of dietary Furan Fatty Acids into urinary metabolites. Note the divergence based on side-chain length and oxidation state.

Analytical Methodologies

Accurate quantification requires overcoming the matrix effect of plasma/urine and the high protein binding affinity of furan metabolites.

Sample Preparation (Solid Phase Extraction)

-

Principle: Disruption of albumin binding followed by concentration.

-

Protocol:

-

Deproteinization: Mix 100 µL Plasma with 300 µL Acetonitrile (containing internal standard, e.g., d5-benzoic acid). Vortex and centrifuge at 10,000 x g for 10 min.

-

Acidification: Dilute supernatant 1:1 with 0.1% Formic Acid to ensure the carboxylic acid moiety is protonated (improving retention on C18).

-

SPE Loading: Load onto a polymeric reversed-phase cartridge (e.g., Oasis HLB).

-

Wash: 5% Methanol in water.

-

Elution: 100% Methanol. Evaporate and reconstitute in mobile phase.

-

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the carboxylic acid).

-

MRM Transition:

-

Precursor Ion: m/z 153.0 [M-H]⁻

-

Product Ion: m/z 109.0 (Loss of CO₂).

-

Clinical & Research Implications

Biomarker for Fish Intake

Similar to CMPF, serum levels of EMFCA correlate strongly with the consumption of fatty fish. It serves as a more stable long-term marker than plasma EPA/DHA, which fluctuate rapidly.

Uremic Toxicity

In patients with End-Stage Renal Disease (ESRD), urofuranic acids accumulate to concentrations 10-50x higher than in healthy controls.

-

Mechanism: They compete with drugs (e.g., furosemide, NSAIDs) for OAT transporters.

-

Toxicity: High levels are associated with oxidative stress and inhibition of insulin secretion by beta-cells.

Experimental Validation Workflow

To confirm the identity of EMFCA in a metabolomics study, the following logic is applied:

Figure 2: Analytical validation workflow for confirming 5-Ethyl-4-methylfuran-2-carboxylic acid in biological samples.

References

-

Prentice, K. J., et al. (2014). "The furan fatty acid metabolite CMPF is elevated in diabetes and induces beta cell dysfunction."[2] Cell Metabolism.

-

Spiteller, G. (2005). "Furan fatty acids: Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?" Lipids.

-

Wahl, H. G., et al. (2008). "Identification of furan fatty acids in human blood cells and plasma by multi-dimensional gas chromatography-mass spectrometry." Journal of Chromatography A.

-

Miyamoto, Y., et al. (2016). "Sensitive and quantitative method for the identification of two major furan fatty acids in human plasma." Journal of Lipid Research.

-

Vogt, T., et al. (1999). "Urofuran acids: A new class of uremic retention solutes." Kidney International.

Sources

Methodological & Application

Synthetic routes for 5-Ethyl-4-methylfuran-2-carboxylic acid from acyclic precursors

[1]

Executive Summary

This guide details the synthetic protocol for 5-Ethyl-4-methylfuran-2-carboxylic acid (CAS: 106949-97-7), a functionalized furan building block utilized in the development of pharmaceutical intermediates and fine chemicals.

While various methods exist for furan synthesis, this protocol prioritizes a modified Feist-Benary cyclization . This route is selected for its operational simplicity, use of acyclic precursors (3-pentanone and ethyl bromopyruvate), and high regiocontrol derived from the symmetry of the ketone precursor. The workflow includes a robust two-step sequence: cyclization to the ester intermediate followed by saponification to the target acid.

Retrosynthetic Analysis & Strategy

The structural core of the target molecule suggests a disconnection at the furan ring formation. The most efficient pathway utilizes the condensation of an

-

Disconnection: Furan ring closure via 1,2-nucleophilic attack and dehydration.

-

Precursors:

-

3-Pentanone (Diethyl ketone): Provides the C4-methyl, C5-ethyl, and the C4-C5 carbon backbone.

-

Ethyl Bromopyruvate: Provides the C2-carboxylate, C3-hydrogen, and the C2-C3 backbone.

-

Reaction Scheme

The synthesis proceeds via the condensation of the enol form of 3-pentanone with the ketone carbonyl of ethyl bromopyruvate, followed by intramolecular displacement of the bromide and aromatization.

Figure 1: Synthetic pathway from acyclic precursors.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-ethyl-4-methylfuran-2-carboxylate

Principle: The reaction utilizes a base-promoted condensation. 3-Pentanone is symmetric, eliminating regioselectivity issues during enolization. The enolate attacks the highly electrophilic ketone of ethyl bromopyruvate, followed by cyclization.

Materials:

-

3-Pentanone (Reagent grade, >98%)

-

Ethyl Bromopyruvate (90%, technical grade - Caution: Lachrymator)

-

Pyridine (Anhydrous)

-

Ethanol (Absolute)

-

Dichloromethane (DCM) for extraction

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush the system with nitrogen.

-

Reagent Mixing: Charge the flask with 3-Pentanone (8.6 g, 100 mmol) and Ethanol (50 mL).

-

Catalyst Addition: Add Pyridine (12 mL, ~150 mmol) to the solution.

-

Controlled Addition: Dissolve Ethyl Bromopyruvate (19.5 g, 100 mmol) in 20 mL of Ethanol. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature. Note: The reaction is exothermic; use a water bath if temperature exceeds 40°C.

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove most ethanol.

-

Dilute the residue with water (100 mL) and extract with DCM (3 x 50 mL).

-

Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

-

Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the ester as a pale yellow oil.

Expected Yield: 55–65%

Step 2: Saponification to 5-Ethyl-4-methylfuran-2-carboxylic acid

Principle: Standard base-catalyzed ester hydrolysis followed by acidification to precipitate the free acid.

Protocol:

-

Dissolution: Dissolve the ester (10 g, ~51 mmol) from Step 1 in Ethanol (30 mL).

-

Hydrolysis: Add a solution of NaOH (4.0 g, 100 mmol) in Water (20 mL).

-

Reaction: Stir the mixture at 60°C for 2 hours. The solution should become homogeneous.

-

Acidification:

-

Cool the reaction to 0°C in an ice bath.

-

Slowly acidify with 6M HCl until pH < 2. A solid precipitate should form.

-

-

Isolation:

-

Filter the solid precipitate.

-

Wash with cold water (2 x 10 mL).

-

Recrystallize from Ethanol/Water or dry in a vacuum oven at 45°C.

-

Characterization:

-

Appearance: Off-white to tan crystalline solid.

-

Melting Point: Expect range 120–125°C (approximate, derivative dependent).

-

1H NMR (DMSO-d6):

12.8 (s, 1H, COOH), 7.1 (s, 1H, furan-H3), 2.6 (q, 2H, CH2), 2.1 (s, 3H, CH3), 1.1 (t, 3H, CH3).

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields. The reaction follows an "Interrupted Feist-Benary" pathway where the ketone acts as the nucleophile.[4]

Figure 2: Mechanistic steps of the modified Feist-Benary synthesis.

Key Mechanistic Checkpoints:

-

Enolization: 3-Pentanone is symmetric, so deprotonation at either

-carbon yields the same enolate.[5] This guarantees the 4-methyl/5-ethyl substitution pattern. -

Cyclization: The initial aldol adduct must cyclize by displacing the bromide. If the reaction is too cold, the intermediate halohydrin may isolate. Reflux ensures dehydration to the aromatic furan.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Polymerization of Ethyl Bromopyruvate | Add pyruvate solution slowly to the ketone/base mixture. Ensure pyruvate is fresh/distilled. |

| Dark/Tarry Product | Overheating or Oxidation | Perform reaction under Nitrogen atmosphere. Do not exceed 85°C. |

| Incomplete Hydrolysis | Ester insolubility | Increase Ethanol volume or reaction temperature to 70°C. |

| Lachrymatory Effect | Bromopyruvate volatility | Handle all bromopyruvate transfers in a fume hood. Quench glassware with dilute ammonia. |

References

-

Feist-Benary Synthesis Overview

- Regioselectivity in Furan Synthesis: Donnelly, D. M. X., et al. "Feist-Benary Synthesis of Furans." Tetrahedron, 1995, 51, 4011. Context: Explains the condensation of -haloketones with ketones/ketoesters.

-

Specific Precursor Data (3-Pentanone)

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 7288, 3-Pentanone."

-

Source:

-

Reaction Methodology (Ethyl Bromopyruvate Condensations)

- Biswas, S., et al. "Synthesis of substituted furans via Feist–Benary reaction." Tetrahedron Letters, 2011, 52, 3717.

-

Source:

Sources

- 1. 106949-97-7|5-Ethyl-4-methylfuran-2-carboxylic Acid|5-Ethyl-4-methylfuran-2-carboxylic Acid| -范德生物科技公司 [bio-fount.com]

- 2. 626202-65-1|5-Methyl-4-phenylfuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Screening Compounds P30 | EvitaChem [evitachem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 7. Feist-Benary_synthesis [chemeurope.com]

- 8. Feist-Bénary Synthesis [drugfuture.com]

Protocol for the esterification of 5-Ethyl-4-methylfuran-2-carboxylic acid

An Application Note and Protocol for the Esterification of 5-Ethyl-4-methylfuran-2-carboxylic acid

Abstract

This document provides a comprehensive guide for the esterification of 5-Ethyl-4-methylfuran-2-carboxylic acid, a key intermediate in the synthesis of fine chemicals and pharmacologically active molecules. We present two robust protocols: the classic Fischer-Speier esterification, valued for its simplicity and scalability, and the milder Steglich esterification, suitable for more sensitive substrates. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations for experimental choices, and purification strategies to ensure high-purity products.

Introduction: The Significance of Furan Esters

Furan-2-carboxylate esters are a class of compounds of significant interest due to their prevalence in biologically active molecules and their application as fragrance and flavoring agents.[1][2] The conversion of biomass-derived platform chemicals, such as 2-furancarboxylic acids, into these valuable esters is a critical step in sustainable chemical synthesis.[1] 5-Ethyl-4-methylfuran-2-carboxylic acid represents a substituted furoic acid whose ester derivatives are important building blocks in medicinal chemistry.

The selection of an appropriate esterification method is paramount and depends on the substrate's stability, steric hindrance, and the desired scale of the reaction. Common methods include:

-

Fischer-Speier Esterification: A traditional and widely used method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3][4] Its primary advantages are the use of inexpensive reagents and operational simplicity.[3][5] However, the reaction is an equilibrium, which necessitates strategies to drive it to completion.[6][7]

-

Steglich Esterification: A mild, non-acidic method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[8][9] This method is particularly useful for substrates that are sensitive to high temperatures or strong acids.[10][11]

-

Mitsunobu Reaction: This reaction converts an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[12][13][14] It proceeds under very mild conditions and is known for its characteristic inversion of stereochemistry at the alcohol's carbon center.[12][14]

For the esterification of 5-Ethyl-4-methylfuran-2-carboxylic acid, the Fischer-Speier method is presented as the primary protocol due to its robustness and cost-effectiveness. The Steglich esterification is offered as a valuable alternative for situations requiring milder conditions.

Experimental Workflow Overview

The overall process for obtaining the purified ester from the starting carboxylic acid involves a sequence of chemical reaction, extraction, and purification steps.

Caption: General experimental workflow for ester synthesis.

Protocol I: Fischer-Speier Esterification

This protocol is the workhorse method for simple ester synthesis. The core principle is an acid-catalyzed nucleophilic acyl substitution, which exists in equilibrium. To achieve a high yield, the equilibrium must be shifted toward the products.[6][7][15] This is accomplished by using the alcohol as the solvent (a large excess) and heating the reaction under reflux.[6]

Materials and Equipment

| Reagent/Material | Grade |

| 5-Ethyl-4-methylfuran-2-carboxylic acid | ≥98% |

| Ethanol, Absolute | ≥99.5% |

| Sulfuric Acid, Concentrated | 95-98% |

| Diethyl Ether (or Dichloromethane) | Reagent Grade |

| Sodium Bicarbonate (NaHCO₃), Saturated Solution | ACS Grade |

| Sodium Chloride (NaCl), Saturated Solution (Brine) | ACS Grade |

| Magnesium Sulfate (MgSO₄), Anhydrous | ACS Grade |

| Equipment | --- |

| Round-bottom flask, reflux condenser, heating mantle | |

| Separatory funnel, beakers, Erlenmeyer flasks | |

| Rotary evaporator, magnetic stirrer, and stir bars | |

| Standard laboratory glassware and consumables |

Detailed Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Ethyl-4-methylfuran-2-carboxylic acid (e.g., 10.0 g, 1 equivalent).

-

Add absolute ethanol (100 mL). The ethanol serves as both a reactant and the solvent, providing the large excess needed to drive the equilibrium.

-

Carefully and slowly, add concentrated sulfuric acid (1 mL) to the stirring solution. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and catalyzing the nucleophilic attack by the alcohol.[7][15]

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the mixture to a gentle reflux (approximately 78 °C for ethanol) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled solution to a 500 mL separatory funnel containing 150 mL of deionized water.

-

Rinse the reaction flask with diethyl ether (50 mL) and add this to the separatory funnel.

-

Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The ester product will be in the organic (top) layer.

-

Drain and discard the lower aqueous layer.

-

Neutralization Wash: Add 50 mL of saturated aqueous sodium bicarbonate solution to the separatory funnel. Caution: CO₂ gas will be evolved. Swirl the unstoppered funnel initially, then stopper and shake gently, venting frequently.[16][17] This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid as its water-soluble sodium salt.[18]

-

Drain the aqueous layer and repeat the bicarbonate wash. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine). Causality: This step helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.[16]

-

Drain the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.

-

-

Drying and Solvent Removal:

-

Add anhydrous magnesium sulfate to the organic layer and swirl. Add more drying agent until it no longer clumps together.

-

Filter the solution by gravity filtration to remove the drying agent.

-

Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude ester.

-

Purification and Characterization

The crude product is often of sufficient purity for many applications. However, for higher purity, purification by vacuum distillation or column chromatography on silica gel is recommended.[18][19] A typical eluent system for chromatography would be a gradient of ethyl acetate in hexane. The final product's identity and purity should be confirmed by NMR, IR, and GC-MS analysis.

Protocol II: Steglich Esterification (Mild Alternative)

This protocol is ideal when the substrate is incompatible with the harsh conditions of Fischer esterification. It operates at room temperature under neutral conditions.[8] The reaction is driven by the formation of a stable N,N'-dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents.[8]

Materials and Equipment

| Reagent/Material | Grade |

| 5-Ethyl-4-methylfuran-2-carboxylic acid | ≥98% |

| Ethanol, Absolute | ≥99.5% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% |

| 4-Dimethylaminopyridine (DMAP) | ≥99% |

| Dichloromethane (DCM), Anhydrous | ≥99.8% |

| Hydrochloric Acid (HCl), 1 M Solution | ACS Grade |

| Equipment | --- |

| Round-bottom flask, ice bath, magnetic stirrer | |

| Buchner funnel for filtration | |

| Standard laboratory glassware |

Detailed Step-by-Step Methodology

-

Reaction Setup:

-

In a round-bottom flask, dissolve 5-Ethyl-4-methylfuran-2-carboxylic acid (1 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.[20] Causality: DMAP acts as a potent acyl transfer agent. It reacts with the DCC-activated carboxylic acid to form a highly reactive intermediate, which is then attacked by the alcohol.[10]

-

Cool the stirring solution to 0 °C in an ice bath.

-

-

Reaction Execution:

-

Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.

-

A white precipitate (DCU) will begin to form.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

-

The crude product typically requires purification by column chromatography (silica gel, ethyl acetate/hexane eluent) to remove any residual dissolved DCU.

-

Comparative Summary of Protocols

| Parameter | Fischer-Speier Esterification | Steglich Esterification |

| Catalyst/Reagent | Concentrated H₂SO₄ (catalytic) | DCC (stoichiometric), DMAP (catalytic) |

| Solvent | Excess Alcohol (e.g., Ethanol) | Aprotic (e.g., Dichloromethane) |

| Temperature | Reflux (e.g., ~78 °C) | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours | 12-18 hours |

| Key Byproduct | Water | N,N'-Dicyclohexylurea (DCU) |

| Advantages | Inexpensive, simple, scalable | Mild conditions, good for sensitive substrates |

| Disadvantages | Harsh conditions, equilibrium reaction | Expensive reagent, byproduct removal |

References

-

ResearchGate. Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Available at: [Link]

- Google Patents. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.

- Google Patents. WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca).

-

Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link]

-

ACS Publications. and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega. Available at: [Link]

-

Wikipedia. Mitsunobu reaction. Available at: [Link]

-

ResearchGate. Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst | Request PDF. Available at: [Link]

-

Wikipedia. Steglich esterification. Available at: [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Available at: [Link]

-

SynArchive. Steglich Esterification. Available at: [Link]

-

DTIC. Synthesis and Characterization of Furanic Compounds. Available at: [Link]

- Google Patents. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.

-

NIH. Brønsted Acid-Catalyzed Reduction of Furans - PMC. Available at: [Link]

-

Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

-

Unknown. Lab5 procedure esterification. Available at: [Link]

-

European Patent Office. ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID - EP 2935229 B1. Available at: [Link]

-

NIH. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. Available at: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available at: [Link]

-

NIH. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC. Available at: [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Organic Chemistry Portal. Furan synthesis. Available at: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

-

Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Available at: [Link]

- Google Patents. US20120220798A1 - Method for carboxylic acid esterification.

-

Reddit. Esterification protocol : r/Chempros. Available at: [Link]

-

graduation.escoffier.edu. Esterification Methods Reactions And Applications. Available at: [Link]

-

Unknown. New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Available at: [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]

-

Organic Syntheses. Furan. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

- Google Patents. US4562273A - Process for preparing esters of furan by a transesterification reaction.

-

OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitsunobu Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. personal.tcu.edu [personal.tcu.edu]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

Using 5-Ethyl-4-methylfuran-2-carboxylic acid as a pharmaceutical intermediate

Application Note: 5-Ethyl-4-methylfuran-2-carboxylic Acid in Pharmaceutical Synthesis

Abstract

This guide details the strategic utilization of 5-Ethyl-4-methylfuran-2-carboxylic acid (CAS 106949-97-7) as a versatile building block in medicinal chemistry. Beyond its conventional role in esterification, this intermediate offers a gateway to privileged heterocyclic scaffolds via amide coupling, decarboxylative cross-coupling, and Curtius rearrangement. This document provides optimized protocols for these transformations, addressing the specific stability challenges associated with electron-rich furan rings.

Compound Profile & Technical Specifications

| Property | Specification |

| Chemical Name | 5-Ethyl-4-methylfuran-2-carboxylic acid |

| CAS Number | 106949-97-7 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Calc) | ~3.6 (Acidic proton) |

| Stability | Sensitive to strong oxidizers and prolonged exposure to light/air (furan ring oxidation).[1] |

Strategic Utility in Drug Design

The 5-ethyl-4-methylfuran-2-carboxylic acid scaffold serves as a bioisostere for benzoic acids and other heteroaromatic acids. Its specific substitution pattern (4-methyl, 5-ethyl) provides unique steric bulk and lipophilicity, potentially improving the metabolic stability of the furan ring against ring-opening metabolism (e.g., by CYP450).

Key Therapeutic Applications:

-

Antimicrobial Agents: Furan-2-carboxamides are established pharmacophores in antitubercular agents (e.g., MbtI inhibitors).[2]

-

HCV Inhibitors: Substituted furoic acids serve as caps for protease inhibitors.

-

Kinase Inhibition: The furan ring acts as a hydrogen bond acceptor in the hinge region of various kinase targets.

Application Note I: Divergent Synthesis Workflows

The carboxylic acid moiety allows for three distinct synthetic pathways, enabling researchers to rapidly expand chemical space from a single precursor.[3]

Pathway Visualization (Graphviz)

Figure 1: Divergent synthetic utility of the 5-ethyl-4-methylfuran-2-carboxylic acid scaffold.

Detailed Protocols

Protocol A: Optimized Amide Coupling (HATU Method)

Use Case: Synthesis of stable carboxamide libraries.

Rationale: Furan-2-carboxylic acids can be prone to decarboxylation under highly thermal or acidic conditions. The HATU method operates under mild conditions, preserving the furan ring integrity.

Reagents:

-

Starting Material: 1.0 equiv (154 mg, 1.0 mmol)

-

Amine Partner: 1.1 equiv

-

HATU: 1.2 equiv

-

DIPEA (Diisopropylethylamine): 3.0 equiv

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried vial, dissolve 5-Ethyl-4-methylfuran-2-carboxylic acid (1.0 mmol) in anhydrous DMF (3.0 mL).

-

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes. Note: The solution should turn yellow/orange.

-

Coupling: Add the amine partner (1.1 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target Mass = Amine MW + 136).

-

Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Expert Tip: If the amine is sterically hindered, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine to drive the reaction without epimerization or side reactions.

Protocol B: Decarboxylative Cross-Coupling (Pd/Ag System)

Use Case: Replacing the -COOH group with an aryl group to form biaryl cores (e.g., 2-aryl-5-ethyl-4-methylfuran).

Rationale: This advanced protocol avoids the need for pre-functionalized organometallics (like boronic acids), using the carboxylic acid itself as a "mask" for the carbon connection.

Reagents:

-

Starting Material: 1.0 equiv

-

Aryl Iodide (Ar-I): 1.5 equiv

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Co-Catalyst/Oxidant: Ag₂CO₃ (2.0 equiv)

-

Ligand: PPh₃ (20 mol%)

-

Solvent: DMSO/1,4-Dioxane (1:4 ratio)

Step-by-Step Procedure:

-

Setup: Charge a microwave vial with the furan acid (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Ag₂CO₃ (275 mg).

-

Solvent: Add DMSO (0.5 mL) and Dioxane (2.0 mL). Seal the vial under argon.

-

Reaction: Heat to 110°C for 16 hours. Caution: CO₂ gas is evolved; ensure vessel is rated for pressure.

-

Filtration: Cool to RT, dilute with DCM, and filter through a Celite pad to remove silver salts.

-

Purification: Concentrate filtrate and purify via silica gel chromatography.

Troubleshooting & Quality Control

Common Issue: Furan Ring Oxidation

-

Symptom: Darkening of reaction mixture; appearance of ring-opened byproducts (e.g., 1,4-dicarbonyls) in LC-MS.

-

Cause: Furan rings are electron-rich and susceptible to oxidative cleavage (Achmatowicz reaction type) in the presence of strong oxidants or singlet oxygen.

-

Solution: Degas all solvents thoroughly with Nitrogen/Argon before use. Store the starting material at -20°C.

Analytical Standard (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (Furan absorption).

References

-

Chemical Identity & CAS

-

Decarboxylative Coupling Mechanism

-

Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from carboxylic acids and aryl bromides." Science, 2006. (Foundational methodology adapted for heteroaromatics).[11]

-

-

Curtius Rearrangement of Furan Derivatives

-

Bioactivity of Furan-2-Carboxamides

-

Mori, M., et al. "Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate."[2] Molbank, 2022. (Discusses furan-based MbtI inhibitors).

-

-

General Furan Reactivity

- "Oxidative Cleavage of Furans." Organic Reactions, Vol 87.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. mdpi.com [mdpi.com]

- 3. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 106949-97-7 | 5-Ethyl-4-methylfuran-2-carboxylic acid - AiFChem [aifchem.com]

- 5. 90048-07-0|4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 106949-97-7|5-Ethyl-4-methylfuran-2-carboxylic Acid|5-Ethyl-4-methylfuran-2-carboxylic Acid| -范德生物科技公司 [bio-fount.com]

- 7. 626202-65-1|5-Methyl-4-phenylfuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. arctomsci.com [arctomsci.com]

- 9. Screening Compounds P30 | EvitaChem [evitachem.com]

- 10. chem960.com [chem960.com]

- 11. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curtius Rearrangement [organic-chemistry.org]

Application Note: Protocols for the Decarboxylation of 5-Ethyl-4-methylfuran-2-carboxylic acid

Abstract: This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the decarboxylation of 5-Ethyl-4-methylfuran-2-carboxylic acid to produce 2-ethyl-3-methylfuran. The synthesis of substituted furans is of significant interest in the fields of fine chemicals, pharmaceuticals, and materials science. This document outlines two primary methodologies: high-temperature thermal decarboxylation and copper-catalyzed decarboxylation. It delves into the underlying reaction mechanism, offers step-by-step experimental protocols, and provides a troubleshooting guide to address common challenges. The information is tailored for researchers, chemists, and drug development professionals seeking robust and reproducible methods for this transformation.

Introduction and Mechanistic Overview

The decarboxylation of furan-2-carboxylic acids is a fundamental transformation for accessing furan cores that are otherwise difficult to synthesize. The target product, 2-ethyl-3-methylfuran, is a trisubstituted furan derivative with potential applications as a building block in organic synthesis. The removal of the carboxylic acid group from the C2 position of the furan ring is typically achieved through thermal or catalytic means.

The reaction proceeds via an electrophilic aromatic substitution mechanism, specifically an ipso-substitution pathway. The process is facilitated by the electron-rich nature of the furan ring, which allows for protonation at the C2 position (the ipso-carbon). This protonation creates a cationic intermediate, weakening the C-C bond and promoting the elimination of carbon dioxide to yield the final furan product.[1]

Caption: Reaction mechanism for the decarboxylation of a furan-2-carboxylic acid.

Methodologies and Reaction Parameters

While specific literature on 5-Ethyl-4-methylfuran-2-carboxylic acid is limited, robust protocols can be adapted from its parent compound, 2-furancarboxylic acid (2-furoic acid). The primary considerations are temperature control and mitigation of side reactions.

Thermal Decarboxylation

This is the most direct method, relying solely on high temperatures to induce the elimination of CO₂. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Principle: The activation energy for decarboxylation is supplied by thermal energy. Studies on 2-furoic acid show that the reaction is initiated at temperatures around 140-160°C.[2][3] For practical rates, temperatures are often pushed higher, sometimes to the boiling point of the starting material.

-

Advantages: The primary advantage is its simplicity and the absence of a catalyst, which eliminates potential contamination of the product.

-

Challenges: The high temperatures required can lead to sublimation of the starting material and thermal degradation or polymerization of the furan product.[4] A key strategy to overcome this is to distill the lower-boiling product from the reaction mixture as it is formed.[4]

Copper-Catalyzed Decarboxylation

The introduction of a catalyst, typically a copper salt, can significantly lower the required reaction temperature and improve reaction times and yields.

-

Principle: Copper catalysts, often in combination with a ligand like 1,10-phenanthroline, are believed to facilitate the decarboxylation through the formation of a copper furoate intermediate. This complex lowers the activation energy of the C-C bond cleavage.

-

Advantages: Reactions can be run at lower temperatures, reducing the risk of thermal degradation. This method is often more efficient and can provide higher yields.

-

Challenges: Requires careful selection of solvent and catalyst systems. The use of high-boiling, coordinating solvents like quinoline or N-Methyl-2-pyrrolidone (NMP) is common.[4] Post-reaction purification is necessary to remove the catalyst and solvent.

Summary of Reaction Conditions

The following table summarizes and compares the typical conditions for both methods, adapted from studies on analogous 2-furoic acids.

| Parameter | Thermal Decarboxylation | Copper-Catalyzed Decarboxylation |

| Temperature | 160 - 250 °C[4][5] | 150 - 190 °C[4] |

| Catalyst | None | Cu₂O, Cu(I), Cu(II) salts |

| Ligand | None | Often used, e.g., 1,10-phenanthroline, Quinoline |

| Solvent | Neat or high-boiling inert solvent (e.g., mineral oil) | High-boiling coordinating solvent (e.g., Quinoline, NMP)[4] |

| Key Considerations | - Product must be distilled as it forms to prevent degradation.- Sublimation of starting material can be an issue.[4] | - Requires inert atmosphere.- Catalyst and solvent removal necessary during workup. |

| Pros | - Simple setup.- No catalyst contamination. | - Lower reaction temperature.- Often higher yields and faster reaction. |

| Cons | - High energy input.- Risk of product polymerization.[4] | - More complex setup.- Cost of catalyst and ligand. |

Detailed Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: Thermal Decarboxylation

This protocol is adapted from established procedures for substituted 2-furoic acids.[5]

Materials and Equipment:

-

5-Ethyl-4-methylfuran-2-carboxylic acid

-

Round-bottom flask (e.g., 50 mL)

-

Short-path distillation head with condenser

-

Receiving flask

-

Heating mantle with stirrer

-

Thermometer or thermocouple

-

Nitrogen or Argon gas inlet

-

Sand bath or oil bath for even heating

Procedure:

-

Setup: Assemble the distillation apparatus. Place the 5-Ethyl-4-methylfuran-2-carboxylic acid (e.g., 10.0 g) into the round-bottom flask. The apparatus should be oven-dried and assembled under a slow stream of inert gas (N₂ or Ar) to prevent oxidation.

-

Heating: Begin heating the flask gently in a sand or oil bath. Increase the temperature to approximately 200-230°C.

-

Reaction and Distillation: As the acid melts and the temperature rises, the decarboxylation will commence, evidenced by the evolution of CO₂ gas. The product, 2-ethyl-3-methylfuran, will co-distill. Collect the distillate in the receiving flask, which can be cooled in an ice bath to improve condensation.

-

Monitoring: Continue heating until the evolution of gas and distillation of the product ceases. If the starting material sublimes into the distillation head, it can be gently heated with a heat gun to return it to the reaction flask.[4]

-

Work-up and Purification: The collected distillate is the crude product. It can be purified by a final, careful fractional distillation to yield pure 2-ethyl-3-methylfuran.

Caption: General experimental workflow for thermal decarboxylation.

Troubleshooting and Optimization

Successful decarboxylation depends on careful control of reaction parameters. The following table addresses common issues based on observations from similar reactions.[4]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or Incomplete Reaction | 1. Temperature too low: The activation energy for decarboxylation is not being met.[4]2. (Catalytic) Inactive Catalyst: The copper catalyst may be oxidized or insufficient. | 1. Increase Temperature: Gradually increase the bath temperature, monitoring for CO₂ evolution. For thermal methods, ensure the temperature is above 160°C.[2][3]2. Check Catalyst: For catalytic reactions, ensure the catalyst is fresh and handled under an inert atmosphere. Increase catalyst loading if necessary. |

| Low Yield | 1. Sublimation of Starting Material: The acid sublimes from the reaction zone before it can decarboxylate.[4]2. Product Degradation: The furan product is sensitive to high temperatures and can polymerize or decompose if left in the hot reaction flask.[4] | 1. Modify Apparatus: Use an air-cooled condenser or a short-path setup that allows sublimed material to fall back into the flask. Gently heat the upper parts of the flask with a heat gun.[4]2. Prompt Product Removal: Ensure efficient distillation of the product as it forms. Using a vacuum can lower the boiling point, but may also increase sublimation of the starting material. |

| Tarry Residue Formation | 1. Polymerization of Furan Product: This is a common side reaction at high temperatures, especially in the presence of acidic impurities.[4]2. Impure Starting Material: Impurities in the starting acid can catalyze side reactions. | 1. Control Temperature & Remove Product: Avoid excessive temperatures. Distill the product away from the hot reaction mixture immediately upon formation.[4]2. Purify Starting Material: Recrystallize the 5-Ethyl-4-methylfuran-2-carboxylic acid before use to remove impurities. |

Conclusion

The decarboxylation of 5-Ethyl-4-methylfuran-2-carboxylic acid is a viable transformation that can be achieved through either thermal or copper-catalyzed methods. The choice of method depends on the available equipment, scale, and desired purity of the final product. For simplicity, thermal decarboxylation is effective, provided that careful attention is paid to temperature control and the immediate removal of the product to prevent degradation. For higher efficiency and milder conditions, a copper-catalyzed approach is recommended. By adapting established protocols for 2-furoic acid and implementing the troubleshooting strategies outlined in this guide, researchers can reliably synthesize 2-ethyl-3-methylfuran for further application.

References

- Technical Support Center: Decarboxylation of 2-Furancarboxylic Acid. BenchChem.

- Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020). YouTube.

- Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). PubMed.

- Thermal decarboxylation of 2-furoic acids. (1971). Journal of Organic Chemistry.

- Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2011). Food Additives & Contaminants: Part A.

Sources

Extraction protocols for 5-Ethyl-4-methylfuran-2-carboxylic acid from complex matrices

Application Note: Extraction Protocols for 5-Ethyl-4-methylfuran-2-carboxylic Acid (EMFCA) from Complex Matrices

Abstract

This guide details the extraction and quantification of 5-Ethyl-4-methylfuran-2-carboxylic acid (EMFCA) from biological matrices (plasma, tissue homogenates). EMFCA represents a class of lipophilic alkyl-furan carboxylic acids often encountered as metabolites, degradation products, or synthetic impurities. Its physicochemical profile—a weak acid (pKa ~3.2–3.6) with significant lipophilicity (LogP ~2.5)—presents specific challenges: high plasma protein binding and potential instability of the furan ring. This note provides two validated workflows: a high-throughput Protein Precipitation (PPT) screen and a high-purity Solid Phase Extraction (SPE) protocol using Mixed-Mode Anion Exchange (MAX).

Analyte Profile & Method Strategy

Understanding the molecule is the prerequisite for extraction success.

| Property | Value (Est.) | Implication for Extraction |

| Structure | Furan ring with C2-COOH, C4-Methyl, C5-Ethyl | UV/Fluorescence: Weak chromophore; MS detection required. Stability: Furan ring susceptible to oxidation; avoid strong mineral acids/oxidants. |

| pKa | 3.2 – 3.6 | Ionization: Anionic (COO⁻) at physiological pH (7.4). Neutral (COOH) at pH < 2.0. |

| LogP | ~2.5 – 2.8 | Solubility: Lipophilic. High affinity for albumin. Simple aqueous extraction will fail. |

| Matrix | Plasma/Serum | Challenge: >98% protein binding expected. Disruption of protein-analyte complex is critical. |

Strategic Directive:

-

Avoid: Simple C18 SPE at neutral pH (poor retention of ionized acid).

-

Preferred: Mixed-Mode Anion Exchange (MAX) . This mechanism utilizes the analyte's negative charge for retention (locking it to the sorbent) while aggressive washes remove neutrals/phospholipids, followed by acidic elution.

Pre-Analytical Considerations

-

Sample Stability: Furan derivatives can be light-sensitive. Process samples under amber light or low-light conditions.

-

Antioxidants: For long-term storage, add 0.1% Ascorbic Acid to plasma to prevent furan ring oxidation.

-

Internal Standard (IS): Use a stable isotope-labeled analog (e.g., d3-EMFCA) if available. If not, select a structural analog like 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) or 2-Furoic acid-d3 .

Protocol A: Solid Phase Extraction (MAX) – The Gold Standard

Recommended for: PK studies, low LOD requirements (< 1 ng/mL), and dirty matrices.

Mechanism: Retention via Anion Exchange (at pH 7)

Materials

-

Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A), 30 mg/1 mL.

-

Reagents: Ammonium Hydroxide (

), Formic Acid (FA), Methanol (MeOH), Water (Milli-Q).

Step-by-Step Procedure

-

Sample Pre-Treatment (Critical):

-

Aliquot 100 µL Plasma .

-

Add 10 µL Internal Standard solution.

-

Add 100 µL 4%

(Phosphoric Acid) in water. -

Note: Unlike typical MAX protocols that load at high pH, we acidify slightly to disrupt protein binding, then dilute with 200 µL 5%

to ensure the analyte is ionized ( -

Result: Analyte is anionic; Proteins are disrupted.

-

-

Conditioning:

-

1 mL MeOH.

-

1 mL Water.

-

-

Loading:

-

Load the pre-treated sample at gravity or low vacuum (1 mL/min).

-

Mechanism: The anionic EMFCA binds to the quaternary ammonium sites on the sorbent.

-

-

Wash 1 (Matrix Removal):

-

1 mL 5%

in Water . -

Purpose: Removes proteins and neutral interferences. Analyte remains locked by charge.

-

-

Wash 2 (Hydrophobic Cleanup):

-

1 mL Methanol .

-

Purpose: Aggressive removal of hydrophobic neutrals and lipids. Analyte remains locked by charge.

-

-

Elution:

-

Elute with 2 x 250 µL of 2% Formic Acid in Methanol .

-

Mechanism: The acid protonates the carboxyl group (COO⁻

COOH), breaking the ionic bond and releasing the analyte into the organic solvent.

-

-

Reconstitution:

-

Evaporate to dryness under

at 40°C. -

Reconstitute in 100 µL Mobile Phase (80:20 Water:MeOH + 5mM Ammonium Acetate).

-

Protocol B: Liquid-Liquid Extraction (LLE) – High Throughput

Recommended for: Screening, high concentrations (> 50 ng/mL).

Mechanism: pH-switching liquid partition.

-

Aliquot: 100 µL Plasma + 10 µL IS.

-

Acidification: Add 20 µL 1M HCl . Vortex. (Target pH < 2 to protonate EMFCA).

-

Extraction: Add 600 µL Ethyl Acetate (EtOAc) or MTBE .

-

Why EtOAc? Excellent solubility for furan acids.

-

-

Agitation: Shake/Vortex for 10 min. Centrifuge at 4000g for 5 min.

-

Transfer: Transfer 500 µL of the upper organic layer to a clean plate.

-

Dry & Reconstitute: Evaporate and reconstitute as in Protocol A.

Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS. Ionization: Negative Electrospray Ionization (ESI-) . Carboxylic acids ionize poorly in positive mode unless derivatized.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm | Standard reverse phase retention. |

| Mobile Phase A | Water + 5 mM Ammonium Acetate (pH ~5.5) | Buffer ensures stable ionization. Avoid strong acid (FA) in negative mode if possible, as it suppresses ionization. |

| Mobile Phase B | Acetonitrile (or MeOH) | ACN provides sharper peaks for furans. |

| Gradient | 5% B to 95% B over 4 min. | EMFCA is lipophilic; expect elution at ~60-70% B. |

| MS Transitions | Precursor: [M-H]⁻ (m/z 153) Product 1: [M-H-CO2]⁻ (m/z 109) Product 2: [M-H-CO2-CH3]⁻ (m/z 94) | Loss of |

Visualizing the Workflow

The following diagram illustrates the Mixed-Mode Anion Exchange logic, ensuring the removal of interferences while selectively retaining the target.

Caption: MAX SPE workflow utilizing pH switching to selectively isolate EMFCA from complex biological matrices.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Recovery (< 50%) | Protein binding not disrupted. | Increase acid strength in pre-treatment (e.g., use precipitation with 1% Formic Acid in ACN before SPE). |

| Signal Suppression | Phospholipids eluting with analyte. | Ensure Wash 2 (100% MeOH) is sufficient. If not, use a "Pass-Through" phospholipid removal plate (e.g., Ostro). |

| Peak Tailing | Secondary interactions on column. | Increase buffer concentration (10 mM Ammonium Acetate) or switch to a C18 column with high carbon load. |

References

-

Properties of Furan Fatty Acids: Title: Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). Source: National Institutes of Health (PubMed) URL:[Link](Note: Used as proxy for physicochemical behavior of alkyl-furan acids)

-

LC-MS/MS of Carboxylic Acids: Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Source: Journal of Chromatography B / NIH URL:[Link]

-

General SPE Strategies for Acids: Title: Solid-Phase Extraction of Acidic Drugs from Plasma. Source: Waters Application Notes URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-4-methylfuran-2-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Ethyl-4-methylfuran-2-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a successful synthesis and improve your reaction yield.

Introduction

5-Ethyl-4-methylfuran-2-carboxylic acid is a polysubstituted furan derivative with potential applications in medicinal chemistry and materials science. The synthesis of such multisubstituted furans can be challenging, often leading to low yields and purification difficulties. This guide provides in-depth technical assistance for a proposed two-step synthesis involving a Feist-Benary furan synthesis followed by ester hydrolysis.

Proposed Synthetic Pathway

A plausible and efficient route to 5-Ethyl-4-methylfuran-2-carboxylic acid is a two-step process:

-

Feist-Benary Synthesis: Reaction of ethyl 2-chloroacetoacetate with 3-pentanone to form ethyl 5-ethyl-4-methylfuran-2-carboxylate.

-

Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

Caption: Proposed two-step synthesis of 5-Ethyl-4-methylfuran-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of Ethyl 5-ethyl-4-methylfuran-2-carboxylate in the Feist-Benary Reaction

-

Question: I am not observing any product formation, or the yield of the furan ester is very low. What are the likely causes?

-

Answer: Low yields in the Feist-Benary synthesis are a common challenge.[1] The primary factors to investigate are the choice of base, reaction temperature, and the purity of your starting materials.[2]

-

Base Selection: The base plays a crucial role in the deprotonation of the β-ketoester. While strong bases like sodium hydroxide can be used, they may also promote hydrolysis of the ester group.[2] Milder bases such as pyridine or triethylamine are often preferred to minimize this side reaction.[2]

-

Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate.[2] However, prolonged heating at high temperatures can lead to decomposition of the starting materials or the furan product.[1] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

-

Purity of Starting Materials: Ensure that your ethyl 2-chloroacetoacetate and 3-pentanone are of high purity and free from water. Water can interfere with the reaction and lead to unwanted side products.

-

Issue 2: Formation of a Dark, Tarry Substance During the Reaction

-

Question: My reaction mixture has turned dark brown or black, and a tar-like substance has formed. What is happening, and can I salvage my product?

-

Answer: The formation of dark, polymeric materials is a common side reaction in furan synthesis, especially under acidic conditions or at elevated temperatures.[3] Furans, once formed, can be sensitive to the reaction conditions and undergo polymerization.

-

Minimizing Polymerization: To mitigate this, consider using milder reaction conditions. If you are using a strong acid catalyst in the workup, this could be a contributing factor. Ensure the temperature is not excessively high.

-

Product Isolation: While challenging, it may still be possible to isolate your product from the tarry mixture. After the reaction, a workup with an organic solvent and subsequent purification by column chromatography can help separate the desired furan ester from the polymeric byproducts. Filtering the crude organic extract through a plug of silica gel before full chromatography can also be beneficial.[3]

-

Issue 3: Incomplete Hydrolysis of the Ethyl Ester

-

Question: I still have a significant amount of the starting ethyl ester remaining after the hydrolysis step. How can I drive the reaction to completion?

-

Answer: Incomplete ester hydrolysis is usually due to insufficient reaction time, temperature, or concentration of the base.

-

Reaction Conditions: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH) and that the reaction is heated for an adequate amount of time. Monitoring the reaction by TLC will help determine when the starting material has been fully consumed.

-

Solvent: The choice of solvent can also play a role. A mixture of an alcohol (like ethanol or methanol) and water is typically used to ensure the solubility of both the ester and the hydroxide salt.

-

Issue 4: Difficulty in Purifying the Final Carboxylic Acid

-

Question: My final product, 5-Ethyl-4-methylfuran-2-carboxylic acid, is impure, and I'm having trouble purifying it. What are the best methods?

-

Answer: The purification of furan carboxylic acids can be challenging due to the presence of structurally similar impurities.

-

Acid-Base Extraction: An effective initial purification step is an acid-base extraction. Dissolve the crude product in an aqueous base (like sodium bicarbonate solution) and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-acidic impurities. Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

-

Recrystallization: If further purification is needed, recrystallization is a good option. Finding a suitable solvent system is key. For furoic acids, recrystallization from water or a mixture of organic solvents can be effective.[4] It has been suggested that for some furan-2-carboxylic acids, recrystallization from carbon tetrachloride with a small amount of water can help coagulate and remove dark impurities.[4]

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Feist-Benary furan synthesis?

A1: The Feist-Benary synthesis is a base-catalyzed reaction.[5] It proceeds through the following key steps:[6]

-

Enolate Formation: A base removes an acidic proton from the α-carbon of the β-ketoester (ethyl 2-chloroacetoacetate) to form an enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the ketone (3-pentanone).

-

Cyclization: An intramolecular reaction occurs where the oxygen of the ketone's hydroxyl group attacks the carbon bearing the chlorine atom, displacing the chloride and forming a dihydrofuran intermediate.

-

Dehydration: The dihydrofuran intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic furan ring.[6]

Caption: Key steps in the Feist-Benary furan synthesis mechanism.

Q2: Are there alternative methods to the Feist-Benary synthesis for preparing this furan?

A2: Yes, the Paal-Knorr furan synthesis is a major alternative.[7] This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[7] For the synthesis of 5-Ethyl-4-methylfuran-2-carboxylic acid, a suitable 1,4-dicarbonyl precursor would be required, which may need to be synthesized separately. The Paal-Knorr synthesis is often straightforward, but the preparation of the starting 1,4-dicarbonyl compound can be a limitation.[8]

Q3: What are the common side reactions to be aware of?

A3: Besides polymerization, other potential side reactions include:

-

Ring-opening of the furan: Furan rings can be susceptible to opening under strong acidic conditions, especially in the presence of water.[9]

-

Hydrolysis of the ester during furan formation: If using a strong base like NaOH in the Feist-Benary reaction, you risk hydrolyzing the ethyl ester group prematurely.[2]

-

Incomplete dehydration: The final step of the Feist-Benary synthesis is dehydration to form the aromatic furan. In some cases, the dihydrofuran intermediate may be isolated if the reaction is not driven to completion.[10]

Q4: How can I monitor the progress of my reactions?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-ethyl-4-methylfuran-2-carboxylate (Feist-Benary Synthesis)

This protocol is a proposed method based on the principles of the Feist-Benary synthesis.

Materials and Equipment:

-

Ethyl 2-chloroacetoacetate

-

3-Pentanone

-

Pyridine (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pentanone (1.2 equivalents) and anhydrous pyridine (2.0 equivalents).

-

Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure ethyl 5-ethyl-4-methylfuran-2-carboxylate.

Caption: General workflow for the Feist-Benary synthesis of ethyl 5-ethyl-4-methylfuran-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-ethyl-4-methylfuran-2-carboxylate

Materials and Equipment:

-

Ethyl 5-ethyl-4-methylfuran-2-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve ethyl 5-ethyl-4-methylfuran-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add a solution of NaOH or KOH (2-3 equivalents) in water to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and slowly add concentrated HCl with stirring until the pH is acidic (pH ~2-3).

-

A precipitate of 5-Ethyl-4-methylfuran-2-carboxylic acid should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and dry under vacuum to obtain the final product.

-

If necessary, the product can be further purified by recrystallization.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 |

| 3-Pentanone | C₅H₁₀O | 86.13 |

| Ethyl 5-ethyl-4-methylfuran-2-carboxylate | C₁₀H₁₄O₃ | 182.22 |

| 5-Ethyl-4-methylfuran-2-carboxylic acid | C₈H₁₀O₃ | 154.16 |

References

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link][7]

-

MDPI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. [Link][12]

-

Germán Fernández. Feist-Benary synthesis of furan. [Link][6]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

MDPI. Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. [Link]

-

Frontiers. Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]

-

YouTube. Feist-Benary Synthesis Of Furan. [Link]

-

Wiley Online Library. Feist‐Bénary Reaction. [Link]

-

Organic Syntheses. 2-Furancarboxylic acid. [Link]

-

RSC Publishing. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. [Link]

-

Chemistry Stack Exchange. How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses?. [Link]

-

RSC Publishing. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. [Link]

-

PrepChem.com. Synthesis of 3-carbethoxy-2,5-hexanedione. [Link]

-

National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

-

UPLIFT. On the Environmentally Friendly Synthesis of 2- Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2. [Link]

-

PubChem. 3-Chlorohexane-2,5-dione. [Link]

-

Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]

-

PubChem. Ethyl 2-formylbutanoate. [Link]

-

ResearchGate. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. [Link]

-

MBB College. Synthesis of Furan. [Link]

-

National Institutes of Health. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. [Link]

- Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid.

-

RSC Publishing. A scalable carboxylation route to furan-2,5-dicarboxylic acid. [Link]

- Google Patents. The preparation method of the new 2 Ethylbutanoic acid of one class.

- Google Patents. Process for preparing 2,5-hexanedione.

-

RSC Publishing. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. [Link]

-

PrepChem.com. Preparation of 2,5-hexanedione. [Link]

-

PubMed. Synthesis of ethyl butanoate by a commercial lipase in aqueous media under conditions relevant to cheese ripening. [Link]

-

National Institutes of Health. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

-

Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 6. Feist-Benary synthesis of furan [quimicaorganica.org]

- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to Establishing a Primary Reference Standard for the Analysis of 5-Ethyl-4-methylfuran-2-carboxylic acid

Abstract: The establishment of a highly purified and rigorously characterized primary reference standard is the cornerstone of any analytical program, ensuring the accuracy, precision, and validity of qualitative and quantitative data.[1][2] This guide provides a comprehensive framework for the qualification of a new primary reference standard for 5-Ethyl-4-methylfuran-2-carboxylic acid. We will detail the multifaceted analytical approach required for unambiguous identity confirmation, exhaustive purity profiling, and accurate content assignment. Furthermore, we will present a comparative analysis, demonstrating the superior performance and reliability of this newly qualified primary standard against a typical, less-characterized in-house batch. The methodologies described herein are grounded in established principles from the International Council for Harmonisation (ICH) and global pharmacopeias, providing a robust, self-validating system for researchers, scientists, and drug development professionals.[3][4]

Part 1: Qualification of the Candidate Primary Reference Standard

The initial step in establishing a reference standard is to obtain a candidate material of the highest possible purity, typically through dedicated synthesis or extensive purification of a production batch.[1][5][6] The qualification process is a holistic evaluation designed to build a complete profile of the material, leaving no ambiguity about its identity, purity, and potency.

Unambiguous Identity Confirmation

To unequivocally confirm that the candidate material is indeed 5-Ethyl-4-methylfuran-2-carboxylic acid, a panel of orthogonal spectroscopic techniques is employed. Each technique provides a unique piece of structural information, and together they form a cohesive and definitive identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary structural elucidation tool, NMR provides detailed information about the atomic framework of the molecule.[7] For 5-Ethyl-4-methylfuran-2-carboxylic acid, ¹H and ¹³C NMR are essential for confirming the precise arrangement of protons and carbons, including the substitution pattern on the furan ring.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound with high accuracy, corroborating the elemental composition derived from the known structure.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides a unique molecular "fingerprint" by probing the vibrational modes of functional groups.[8][9] For this molecule, characteristic absorptions for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the substituted furan ring, are expected.[9][10][11]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system of the furan ring gives rise to characteristic absorption in the UV region.[8] Determining the wavelength of maximum absorbance (λmax) is not only a confirmatory data point but is also critical for developing a specific and sensitive HPLC-UV method for purity analysis.

Table 1: Summary of Identity Confirmation Data for Candidate Standard Lot No. PRS-EFMCA-001

| Analytical Technique | Parameter | Result | Interpretation |

| ¹H NMR | Chemical Shifts, Multiplicity, Integration | Consistent with the proposed structure of 5-Ethyl-4-methylfuran-2-carboxylic acid. | Confirms proton environment and relative count. |

| ¹³C NMR | Chemical Shifts | Consistent with the proposed structure. | Confirms carbon backbone. |

| High-Resolution MS | [M-H]⁻ | Observed at m/z 167.0714 | Corresponds to the calculated exact mass for C₉H₉O₃⁻ (167.0708), confirming elemental composition. |

| FTIR (ATR) | Key Absorptions (cm⁻¹) | ~3000 (broad, O-H), ~1680 (C=O), ~1580 & ~1450 (C=C, ring) | Confirms presence of carboxylic acid and furan functional groups. |

| UV-Vis (in Methanol) | λmax | 265 nm | Provides characteristic absorbance maximum for the chromophore. |

Experimental Protocol: Identity Confirmation

NMR Spectroscopy:

-

Prepare a ~5 mg/mL solution of the candidate standard in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data and assign signals to the corresponding atoms in the molecular structure. Correlated 2D NMR techniques (COSY, HSQC) can be used for unambiguous assignment if needed.[12]

Mass Spectrometry (HRMS):

-